N'-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(2,3-dichlorophenoxy)acetic acid hydrazide and 2-bromobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has various scientific research applications, including:
Medicinal Chemistry: It may be studied for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide: can be compared with other hydrazones, such as:
Uniqueness
The uniqueness of N’-(2-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of bromine and dichlorophenoxy groups may impart unique properties compared to other similar compounds.
Properties
CAS No. |
477731-55-8 |
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Molecular Formula |
C15H11BrCl2N2O2 |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-5-2-1-4-10(11)8-19-20-14(21)9-22-13-7-3-6-12(17)15(13)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
XILISIIMEIHBAP-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)Br |
Origin of Product |
United States |
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